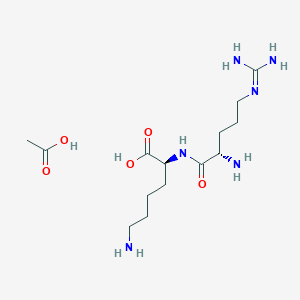
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, otherwise known as 4-Chloro-2,3,4-trimethoxybenzene, is a synthetic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents. 4-Chloro-2,3,4-trimethoxybenzene is a relatively new compound that has been studied for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,3,4-trimethoxybenzene has a wide range of potential applications in scientific research. It has been studied for its potential use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of enzyme activity. It has also been studied for its potential use in the synthesis of pharmaceuticals and as a ligand in drug discovery.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,3,4-trimethoxybenzene is not fully understood. However, it is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. It is also believed to interact with other molecules in the cell, such as proteins, to modulate the activity of the enzyme.
Biochemical and Physiological Effects
4-Chloro-2,3,4-trimethoxybenzene has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes and to modulate the activity of certain proteins. It has also been shown to affect the expression of certain genes and to modulate the activity of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Chloro-2,3,4-trimethoxybenzene in laboratory experiments include its stability, solubility, and low toxicity. It is a relatively non-toxic compound that is stable in aqueous solutions and is soluble in organic solvents. The main limitation of using 4-Chloro-2,3,4-trimethoxybenzene in laboratory experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
The potential future directions for 4-Chloro-2,3,4-trimethoxybenzene include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceutical synthesis and drug discovery. Additionally, further research into the synthesis of 4-Chloro-2,3,4-trimethoxybenzene and its potential use as a reagent in organic synthesis may lead to new and improved methods for synthesizing pharmaceuticals and other compounds. Finally, further research into the safety and toxicity of 4-Chloro-2,3,4-trimethoxybenzene may lead to improved safety protocols for its use in laboratory experiments.
Synthesemethoden
4-Chloro-2,3,4-trimethoxybenzene can be synthesized in several different ways. One method involves the reaction of 4-chlorobenzaldehyde and 2,3,4-trimethoxyphenol in the presence of a strong base, such as potassium hydroxide or sodium hydroxide. This reaction is typically carried out in an aqueous solution at a temperature of 70-80°C. Another method involves the reaction of 4-chlorobenzaldehyde and 2,3,4-trimethoxybenzene in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. This reaction is typically carried out in an aqueous solution at a temperature of 70-80°C.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYSDDDOILCRMU-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)



